4-(4-Acetamidophenyl)benzenesulfonyl fluoride
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Overview
Description
4-(4-Acetamidophenyl)benzenesulfonyl fluoride is a chemical compound known for its utility in various synthetic and industrial applications. This compound is characterized by the presence of an acetamido group and a benzenesulfonyl fluoride moiety, which contribute to its reactivity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride is phenol and amine nucleophiles . These nucleophiles play a crucial role in various biochemical reactions, particularly in the formation of covalent bonds with electrophiles.
Mode of Action
This compound interacts with its targets (phenol and amine nucleophiles) to facilitate the synthesis of fluorosulfates and sulfamoyl fluorides . This interaction results in the installation of the valuable -SO2F functional group .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of fluorosulfates and sulfamoyl fluorides . The downstream effects of these pathways include the production of synthetic precursors for various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of fluorosulfates and sulfamoyl fluorides . These compounds have wide utility in the preparation of synthetic precursors and various applications in chemical biology, polymer chemistry, cross-coupling, and deoxyfluorination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is a shelf-stable, crystalline reagent , suggesting that it may be resistant to various environmental conditions.
Biochemical Analysis
Biochemical Properties
4-(4-Acetamidophenyl)benzenesulfonyl fluoride interacts with a variety of enzymes and proteins. It is known to inhibit serine proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . The nature of these interactions is irreversible, making this compound a potent inhibitor of these enzymes .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit serine proteases. These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can significantly influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through covalent modification of the hydroxyl of serine residues . This modification results in the addition of an additional 183.0354 Da to each modified residue . The compound can also modify other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is more stable at low pH values compared to other inhibitors like PMSF . The stability of its aqueous solution is weak at pH values higher than 7.0 .
Metabolic Pathways
This compound is involved in the inhibition of serine proteases, which play key roles in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride typically involves the reaction of 4-acetamidophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol is replaced by the benzenesulfonyl group, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
4-(4-Acetamidophenyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: It serves as a precursor for the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl Fluoride (PMSF): A widely used serine protease inhibitor with similar inhibitory properties.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): Another serine protease inhibitor with enhanced water solubility and stability.
Uniqueness
4-(4-Acetamidophenyl)benzenesulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its acetamido group provides additional sites for functionalization, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
4-(4-acetamidophenyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLHXBOTMIQTKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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